DAT Affinity and SERT/DAT Selectivity: 8-Cyclopropylmethyl Substitution Delivers 1060-Fold Transporter Discrimination
In a comparative SAR study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl-substituted analog (22e) demonstrated DAT Ki = 4.0 nM and achieved a SERT/DAT selectivity ratio of 1060, representing the most DAT-selective ligand within the evaluated series [1]. In direct comparison, the 8-chlorobenzyl analog (22g) exhibited comparable DAT potency (Ki = 3.9 nM) but a distinct selectivity pattern favoring NET/DAT discrimination (NET/DAT = 1358) rather than SERT/DAT [1]. This substitution-dependent selectivity divergence establishes the cyclopropylmethyl group as a critical pharmacophoric element for achieving high SERT/DAT discrimination in tropane-based ligand design [1].
| Evidence Dimension | Monoamine transporter binding affinity and selectivity |
|---|---|
| Target Compound Data | DAT Ki = 4.0 nM; SERT/DAT selectivity ratio = 1060 |
| Comparator Or Baseline | 8-Chlorobenzyl derivative (22g): DAT Ki = 3.9 nM; NET/DAT selectivity ratio = 1358 |
| Quantified Difference | ΔDAT Ki = 0.1 nM (equipotent within assay variability); Selectivity profile divergence: 22e (SERT-selective discrimination) vs 22g (NET-selective discrimination) |
| Conditions | Radioligand binding assays using [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET in rat brain tissue |
Why This Matters
For procurement decisions in monoamine transporter research programs, this evidence confirms that the cyclopropylmethyl substitution confers SERT/DAT selectivity that cannot be replicated by other N-alkyl/aryl groups, making 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol the essential scaffold precursor for developing DAT-selective ligands.
- [1] Cararas, S. A., Izenwasser, S., Wade, D., Housman, A., Verma, A., Lomenzo, S. A., & Trudell, M. L. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. Bioorganic & Medicinal Chemistry, 19(24), 7551-7558. View Source
